Multidrug-Resistance (MDR) Reversal Activity in P388 Leukemia Cells
Imiclopazine exhibits a specific, quantifiable MDR-reversal effect in P388 and P388/ADR cells, with an EC₅₀ of 200 μM [1]. This activity was identified in a large screen of 232 phenothiazines and structurally related compounds, where only 8.3% of tested compounds demonstrated 'outstanding' MDR-reversal (ratio ≥30), and 31.8% showed 'good' activity (ratio ≥10) [2]. While the EC₅₀ for Imiclopazine is a direct measure of its potency, the screen's distribution provides a benchmark for its relative standing. In contrast, compounds lacking the specific ring/amine configuration (e.g., pyridinyl-containing derivatives) were largely inactive [2].
| Evidence Dimension | MDR-Reversal Activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 200 μM (in P388 and P388/ADR cells) [1] |
| Comparator Or Baseline | Distribution of MDR-reversal activity among 232 phenothiazines: 8.3% outstanding (reversal ratio ≥30), 31.8% good (ratio ≥10), ~60% low or inactive [2] |
| Quantified Difference | Imiclopazine's EC₅₀ of 200 μM positions it as an active compound within the phenothiazine class; specific EC₅₀ values for comparators like chlorpromazine were not reported in this assay, but the screen's distribution establishes the activity as non-universal. |
| Conditions | In vitro: P388 and P388/ADR (multidrug-resistant) mouse leukemia cell lines [1][2] |
Why This Matters
For researchers investigating MDR reversal mechanisms or screening for adjuvant chemosensitizers, Imiclopazine provides a defined, quantitative benchmark (EC₅₀ 200 μM) that enables reproducible experimental design and comparison to other candidate modulators.
- [1] Imiclopazine Product Database. PeptideDb. CAS: 7414-95-1. View Source
- [2] Ramu A, et al. Reversal of multidrug resistance by phenothiazines and structurally related compounds. Cancer Chemother Pharmacol. 1992;30(3):165-173. doi:10.1007/BF00686306. View Source
